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Introduction
6-Carboxyfluorescein (6-FAM) is a widely utilized fluorescent dye in molecular biology,

particularly for the labeling of oligonucleotides used in DNA sequencing and other nucleic acid

analysis techniques.[1][2] As a derivative of fluorescein, 6-FAM exhibits a bright green

fluorescence with an absorption maximum around 492-495 nm and an emission maximum

around 517-519 nm, making it compatible with the 488 nm spectral line of common argon-ion

lasers and standard fluorescein (FITC) filter sets.[3][4][5] Its high quantum yield and water

solubility contribute to its popularity.[1][6]

These application notes provide detailed protocols for labeling oligonucleotides with 6-FAM and

their subsequent use in Sanger sequencing and fragment analysis, targeting researchers,

scientists, and professionals in drug development.

Properties of 6-FAM
6-FAM is a single isomer of carboxyfluorescein, which ensures consistency in labeling and

performance.[7][8] It can be incorporated into DNA and RNA oligonucleotides through various

chemical strategies, most commonly via an amide bond.[7] The dye's fluorescence is pH-

sensitive, with decreased fluorescence below pH 7; therefore, it is typically used in buffer

systems with a pH range of 7.5 to 8.5.
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The key quantitative properties of 6-FAM are summarized in the table below, providing

essential data for experimental setup and data analysis.

Property Value Reference(s)

Excitation Maximum (λex) 492 - 495 nm [3][4][8]

Emission Maximum (λem) 517 - 519 nm [3][4][9]

Molar Extinction Coefficient (ε) >72,000 M⁻¹cm⁻¹ [4][6]

Fluorescence Quantum Yield 0.93 [6]

Recommended pH Range 7.5 - 8.5

Solubility Methanol, DMF, DMSO, Water [1][4]

Molecular Weight (Free Acid) 376.32 g/mol [3]

Molecular Weight (NHS Ester) 473.4 g/mol [9]

Molecular Weight

(Phosphoramidite)
843.95 g/mol [10]

Oligonucleotide Labeling Protocols
There are two primary methods for labeling oligonucleotides with 6-FAM: during automated

synthesis using a phosphoramidite reagent or post-synthetically using an amine-reactive

derivative like an N-hydroxysuccinimide (NHS) ester.

Protocol 1: 5'-Labeling using 6-FAM Phosphoramidite
during Oligonucleotide Synthesis
This method integrates the 6-FAM dye at the 5'-terminus during standard automated solid-

phase oligonucleotide synthesis.[11] The 6-FAM phosphoramidite is added as the final base in

the synthesis cycle.[10][11]

Materials:

6-Fluorescein Phosphoramidite (e.g., Glen Research P/N 10-1964)
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Standard DNA synthesis reagents and solvents

Controlled Pore Glass (CPG) solid support

DNA synthesizer

Ammonium hydroxide for cleavage and deprotection

Methodology:

Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence.

Reagent Installation: Ensure the 6-FAM phosphoramidite vial is correctly installed on a

designated port of the synthesizer.

Synthesis Cycle: Initiate the synthesis. The standard coupling cycle is used for all natural

bases.

Final Coupling: For the final cycle, the synthesizer will add the 6-FAM phosphoramidite to the

5'-terminus of the oligonucleotide. Note that most 6-FAM phosphoramidites lack a 5'-DMT

group, terminating the synthesis.[10][11]

Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the CPG

support and remove protecting groups using ammonium hydroxide according to the

manufacturer's standard protocol. The amide linkage of 6-FAM is stable to these conditions.

[11]

Purification: Purify the 6-FAM labeled oligonucleotide using reverse-phase cartridge

purification or HPLC to remove failure sequences and unincorporated dye. A study

comparing HPLC and cartridge purification for a 25-mer 6-FAM labeled oligonucleotide

showed purities of 94.1% and 100.0%, respectively.
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Workflow for 5'-labeling with 6-FAM phosphoramidite.
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Protocol 2: Post-Synthetic Labeling using 6-FAM NHS
Ester
This protocol is used for labeling oligonucleotides that have been synthesized with a primary

amine modification, typically at the 5' or 3' end.[12] The NHS ester of 6-FAM reacts with the

amine to form a stable amide bond.[13]

Materials:

Amine-modified oligonucleotide (desalted or purified)

6-FAM NHS Ester (e.g., Lumiprobe P/N 11110)

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

0.1 M Sodium bicarbonate buffer, pH 8.3-8.5[13]

Desalting column (e.g., Sephadex G-25) or ethanol precipitation reagents for purification

Methodology:

Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in 0.1 M sodium

bicarbonate buffer to a concentration of 1-10 mg/mL.[13]

NHS Ester Preparation: Immediately before use, dissolve the 6-FAM NHS ester in a small

volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[14]

Labeling Reaction: Add the 6-FAM NHS ester solution to the oligonucleotide solution. A

molar excess of 3 to 8-fold of the NHS ester to the oligonucleotide is recommended to

achieve high labeling efficiency.[13][15]

Note: A study investigating conjugation conditions found that reducing the reaction volume

or increasing the molar excess of the NHS ester significantly improved labeling yield, from

~87% to near quantitative.[15]

Incubation: Vortex the reaction mixture gently and incubate for 1-2 hours at room

temperature, protected from light.[14][15]
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Purification: Remove the unreacted free dye from the labeled oligonucleotide.

Gel Filtration: Use a desalting column (e.g., G-25) equilibrated with nuclease-free water.

The labeled oligonucleotide will elute in the void volume.

Ethanol Precipitation: Alternatively, precipitate the oligonucleotide with ethanol and a salt

(e.g., sodium acetate) to separate it from the smaller, soluble dye molecule.

Quantification: Determine the concentration and labeling efficiency of the final product by

measuring absorbance at 260 nm (for DNA) and 494 nm (for 6-FAM).
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Workflow for post-synthetic labeling with 6-FAM NHS ester.
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Protocol 3: Sanger Sequencing using a 6-FAM Labeled
Primer
Sanger sequencing, or the chain-termination method, determines the nucleotide sequence of a

DNA fragment.[16][17] A 6-FAM labeled primer is incorporated into the sequencing reaction,

allowing for fluorescent detection of the resulting chain-terminated fragments.[18]

Materials:

Purified PCR product or plasmid DNA template

6-FAM labeled sequencing primer (forward or reverse)

Cycle sequencing kit (e.g., BigDye™ Terminator v3.1)

Sequencing reaction cleanup kit/reagents (e.g., ExoSAP-IT or precipitation)

Hi-Di™ Formamide

Capillary electrophoresis instrument (e.g., Applied Biosystems 3730)

Methodology:

Template and Primer Quantification: Accurately quantify the DNA template and the 6-FAM

labeled primer. Optimal ratios are critical for good sequencing results.

Cycle Sequencing Reaction Setup: In a PCR tube, combine the following components

according to the sequencing kit manufacturer's protocol:

DNA template (e.g., 20-80 ng of PCR product or 200-500 ng of plasmid)

6-FAM labeled primer (e.g., 3.2 pmol)

Sequencing reaction mix (contains DNA polymerase, dNTPs, and fluorescently-labeled

ddNTPs)

Nuclease-free water to final volume.
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Thermal Cycling: Perform cycle sequencing on a thermal cycler. A typical program involves

an initial denaturation followed by 25-30 cycles of denaturation, annealing, and extension.

[18]

Sequencing Reaction Cleanup: Remove unincorporated dye terminators and salts from the

completed sequencing reaction. This can be done via enzymatic cleanup (e.g., ExoSAP-IT)

or ethanol/EDTA precipitation.[19]

Sample Preparation for Electrophoresis: Resuspend the purified sequencing product in high-

purity formamide (e.g., Hi-Di Formamide).

Capillary Electrophoresis: Denature the sample by heating, then load it onto the capillary

electrophoresis instrument. The instrument separates the DNA fragments by size with single-

base resolution and excites the 6-FAM dye with a laser, detecting the emitted fluorescence.

Data Analysis: The sequencing software collects the fluorescence data and generates an

electropherogram, from which the DNA sequence is determined.
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Workflow for Sanger sequencing using a 6-FAM labeled primer.
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Protocol 4: Fragment Analysis using a 6-FAM Labeled
Primer
Fragment analysis is used to size and quantify fluorescently labeled DNA fragments, commonly

for applications like microsatellite analysis, AFLP, or genotyping.[20][21] A PCR is performed

with a primer pair where one primer is labeled with 6-FAM.

Materials:

Genomic DNA template

Primer pair (one primer 5'-labeled with 6-FAM)

PCR master mix

Hi-Di™ Formamide

Fluorescent size standard (e.g., GeneScan™ 600 LIZ™)

Capillary electrophoresis instrument

Methodology:

PCR Amplification: Perform PCR to amplify the target region (e.g., a microsatellite locus).

The reaction mixture includes the genomic DNA, the 6-FAM labeled primer pair, and PCR

master mix.

Dilution of PCR Product: After PCR, the products often need to be diluted to avoid

overloading the capillary and saturating the fluorescence signal. A starting dilution of 1:10 to

1:50 is recommended, but may require optimization.[20][22]

Sample Preparation for Electrophoresis: For each sample, prepare a mix containing:

Diluted PCR product (e.g., 1 µL)

Hi-Di™ Formamide (e.g., 10 µL)

Size Standard (e.g., 0.25 µL)
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Denaturation: Briefly vortex the mix and denature at 95°C for 3-5 minutes, followed by a

snap-cool on ice.

Capillary Electrophoresis: Load the prepared samples onto the capillary electrophoresis

instrument. The instrument separates the fragments by size and detects the fluorescence

from both the 6-FAM labeled sample and the size standard.

Data Analysis: Use specialized software (e.g., GeneMapper™) to analyze the results. The

software uses the known sizes of the fragments in the size standard to accurately determine

the size of the 6-FAM labeled fragments in the sample.

Multiplex Fragment Analysis
To increase throughput, multiple loci can be analyzed in a single capillary run. This is achieved

by labeling different primer pairs with spectrally distinct fluorescent dyes (e.g., 6-FAM, VIC,

NED, PET).[23][24] It is crucial that the dyes used are compatible with the filter set of the

detection instrument.[22]

Dye Set G5 (ABI) Typical Color

6-FAM Blue

VIC Green

NED Yellow

PET Red

LIZ Orange (Size Std)

When designing a multiplex panel, ensure that fragments labeled with the same dye do not

have overlapping size ranges. The fluorescence intensity can vary between dyes; for example,

6-FAM often produces a stronger signal than NED or PET, which may require adjusting the

amount of PCR product pooled from each reaction to achieve balanced peak heights.[22][23]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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